molecular formula C9H5ClN2O B12094995 2-(Chloromethyl)-1,3-benzoxazole-7-carbonitrile

2-(Chloromethyl)-1,3-benzoxazole-7-carbonitrile

Cat. No.: B12094995
M. Wt: 192.60 g/mol
InChI Key: JEJSOTKSSSZLNQ-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-1,3-benzoxazole-7-carbonitrile is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-1,3-benzoxazole-7-carbonitrile typically involves the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the benzoxazole ring . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-1,3-benzoxazole-7-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted benzoxazole derivatives with various functional groups.

    Oxidation: Oxidized benzoxazole derivatives.

    Reduction: Reduced benzoxazole derivatives, such as amines.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-1,3-benzoxazole-7-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membranes .

Comparison with Similar Compounds

Similar Compounds

    2-(Chloromethyl)-1,3-benzoxazole: Lacks the nitrile group, which may affect its reactivity and biological activity.

    1,3-Benzoxazole-7-carbonitrile: Lacks the chloromethyl group, which may influence its chemical properties and applications.

    2-(Methyl)-1,3-benzoxazole-7-carbonitrile:

Uniqueness

2-(Chloromethyl)-1,3-benzoxazole-7-carbonitrile is unique due to the presence of both the chloromethyl and nitrile groups, which confer distinct chemical reactivity and biological activity. These functional groups enable the compound to participate in a variety of chemical reactions and exhibit diverse biological effects, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C9H5ClN2O

Molecular Weight

192.60 g/mol

IUPAC Name

2-(chloromethyl)-1,3-benzoxazole-7-carbonitrile

InChI

InChI=1S/C9H5ClN2O/c10-4-8-12-7-3-1-2-6(5-11)9(7)13-8/h1-3H,4H2

InChI Key

JEJSOTKSSSZLNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)N=C(O2)CCl)C#N

Origin of Product

United States

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